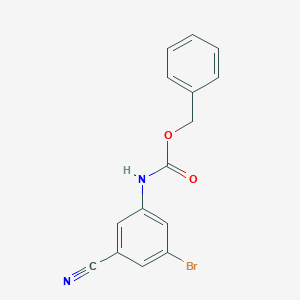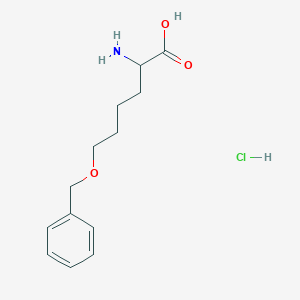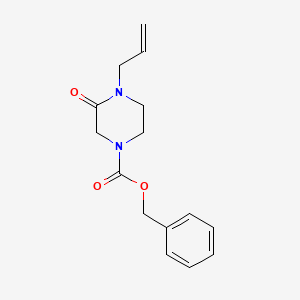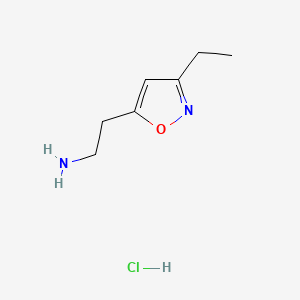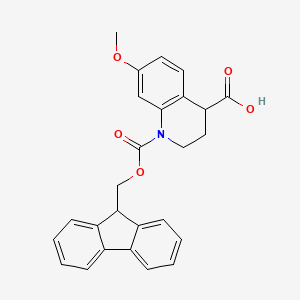
1-Amino-5-methylpyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-5-methylpyrrolidin-2-one hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of an amino group and a methyl group attached to the pyrrolidinone ring
Méthodes De Préparation
The synthesis of 1-Amino-5-methylpyrrolidin-2-one hydrochloride typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- The starting material, 5-methylpyrrolidin-2-one, undergoes a series of reactions to introduce the amino group at the 1-position.
- Common reagents used in the synthesis include ammonia or amine derivatives, which react with the pyrrolidinone ring under controlled conditions.
- The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
-
Industrial Production Methods
- Industrial production of this compound involves large-scale synthesis using optimized reaction conditions.
- The process includes purification steps such as crystallization or distillation to obtain the compound in its pure form.
- Quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
1-Amino-5-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
-
Common Reagents and Conditions
- Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
- Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
- Substitution reactions often involve halogenating agents or other electrophiles.
-
Major Products Formed
- Oxidation reactions yield oxo derivatives.
- Reduction reactions produce reduced forms of the compound.
- Substitution reactions result in various substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
1-Amino-5-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a precursor for the preparation of various derivatives with potential applications in material science.
-
Biology
- Investigated for its potential role in biochemical pathways and interactions with biological molecules.
- Studied for its effects on cellular processes and its potential as a biochemical probe.
-
Medicine
- Explored for its potential therapeutic applications, including its role as a pharmacological agent.
- Investigated for its effects on specific molecular targets and pathways involved in disease processes.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new industrial processes and products.
Mécanisme D'action
The mechanism of action of 1-Amino-5-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
- It may act as an inhibitor or activator of specific biochemical pathways.
-
Pathways Involved
- The compound’s effects on cellular processes are mediated through its interaction with key signaling pathways.
- It may influence gene expression, protein synthesis, and other cellular functions.
Comparaison Avec Des Composés Similaires
1-Amino-5-methylpyrrolidin-2-one hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-Amino-2-pyrrolidinone
- 1-Amino-3-methylpyrrolidin-2-one
- 1-Amino-4-methylpyrrolidin-2-one
-
Comparison
- Compared to 1-Amino-2-pyrrolidinone, this compound has an additional methyl group, which may influence its reactivity and interactions.
- The position of the methyl group in 1-Amino-3-methylpyrrolidin-2-one and 1-Amino-4-methylpyrrolidin-2-one differs, leading to variations in their chemical and biological properties.
- The unique structure of this compound contributes to its distinct properties and potential applications.
Propriétés
Formule moléculaire |
C5H11ClN2O |
|---|---|
Poids moléculaire |
150.61 g/mol |
Nom IUPAC |
1-amino-5-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-2-3-5(8)7(4)6;/h4H,2-3,6H2,1H3;1H |
Clé InChI |
GSWVJTKKYKEACH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)N1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
![5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)
![{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B13497574.png)
![N-(4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13497576.png)
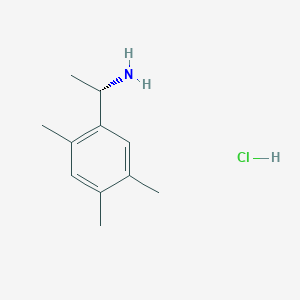

![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)
